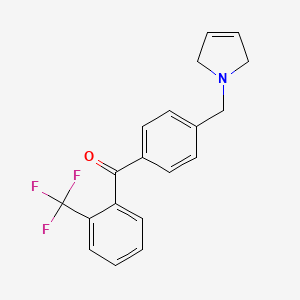
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was reported using acetophenone and trimethylacetaldehyde with TosMIC and a mild base, which suggests that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of other complex pyrrole derivatives, such as those containing thiazol and thiophene rings, involves characterization techniques like UV, IR, NMR, and mass spectrometry, which are essential for confirming the structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often analyzed using density functional theory (DFT) calculations, which provide information on equilibrium geometry, bonding features, and vibrational wave numbers . Such computational studies can also reveal the impact of substituents on the molecule's electronic properties, as indicated by the HOMO-LUMO energy gap, which is crucial for understanding the compound's reactivity and stability .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions. For example, the reduction of acylpyrroles has been shown to lead to the formation of different products depending on the reducing agents used, which implies that the compound of interest may also exhibit diverse reactivity under different conditions . Furthermore, the presence of a trifluoromethyl group in a pyrrole derivative can influence its reactivity, as seen in the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the presence of a trifluoromethyl group is known to increase the compound's lipophilicity, which could affect its biological activity . Additionally, the bioisosteric replacement of a carboxylic acid group with a pyrrole derivative has been shown to enhance the potency of aldose reductase inhibitors, suggesting that similar modifications in the compound of interest could lead to improved pharmacological profiles .
科学的研究の応用
Crystal Structure and Molecular Analysis
Research has explored the structural aspects of compounds similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone. For example, studies on isomorphous structures related to this compound have shown that these structures can exhibit extensive disorder, which has implications for crystallographic analysis and data mining (Swamy et al., 2013). Another study focused on the synthesis and crystal structure of related compounds, using methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, providing insights into molecular structures and their physicochemical properties (Huang et al., 2021).
Synthetic Methodologies
Synthesis of derivatives of this compound has been a subject of study. One example is the development of an efficient one-pot synthetic procedure for a related compound, utilizing economical methods for the synthesis of pyrrole derivatives (Kaur & Kumar, 2018). Such research contributes to the understanding of more efficient and cost-effective synthesis methods for complex organic compounds.
Potential Biological Activities
Several studies have focused on the biological activities of compounds structurally similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone. These include investigations into antimicrobial and antifungal activities, indicating the potential use of such compounds in medicinal chemistry (Kumar et al., 2012), and studies on their herbicidal and insecticidal activities (Wang et al., 2015).
In Silico Analysis and Drug-Likeness Prediction
Research incorporating in silico methods has been conducted to predict drug-likeness and investigate the antibacterial and antifungal properties of related compounds. These studies contribute to the understanding of the potential pharmaceutical applications of these compounds (Pandya et al., 2019).
Safety And Hazards
The safety and hazards of a compound involve understanding its toxicity, flammability, and environmental impact. This can involve studying its MSDS (Material Safety Data Sheet) and conducting risk assessments.
将来の方向性
Future directions could involve studying potential applications for the compound, investigating its behavior under different conditions, or synthesizing derivatives of the compound.
特性
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-6-2-1-5-16(17)18(24)15-9-7-14(8-10-15)13-23-11-3-4-12-23/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZUZAJVOIWYAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643042 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-(trifluoromethyl)phenyl)methanone | |
CAS RN |
898764-43-7 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

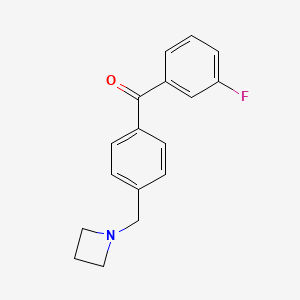
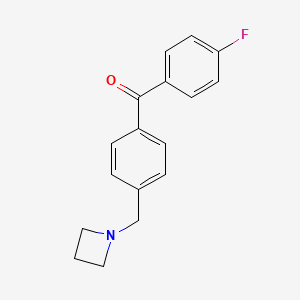
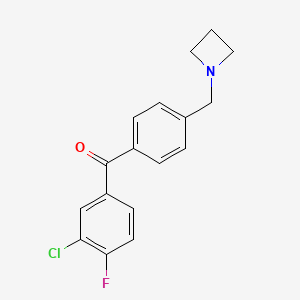
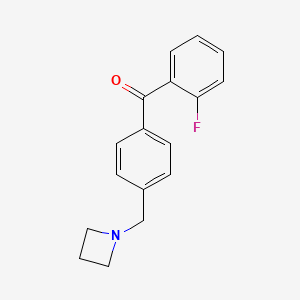
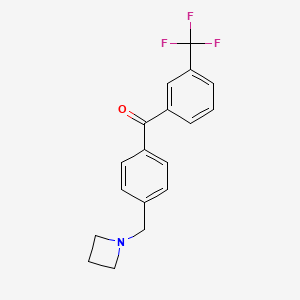
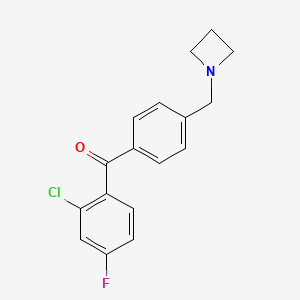
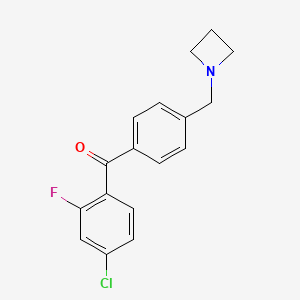
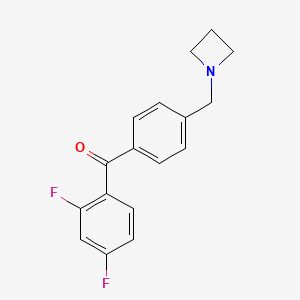
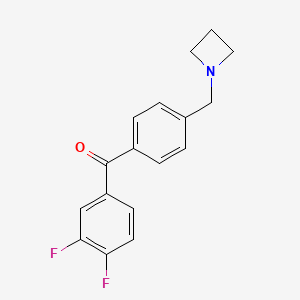
![Ethyl 4-[4-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325568.png)
![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)